PR-619

Descripción

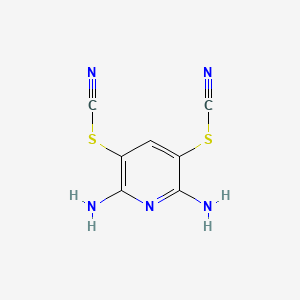

Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOBLNBVNROVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1SC#N)N)N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384716 | |

| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2645-32-1 | |

| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PR-619: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PR-619 is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs). Its primary mechanism of action involves the non-selective inhibition of multiple DUB families, leading to the accumulation of polyubiquitinated proteins within the cell. This disruption of the ubiquitin-proteasome system (UPS) triggers several downstream cellular stress pathways, culminating in apoptosis and cell cycle arrest. Notably, at higher concentrations, this compound also functions as a potent DNA topoisomerase II (TOP2) poison, an important off-target effect to consider in experimental design. This document provides a comprehensive overview of this compound's biochemical and cellular functions, quantitative data on its activity, detailed experimental protocols, and visual diagrams of its core mechanisms.

Core Mechanism of Action: Pan-DUB Inhibition

This compound acts as a general inhibitor of deubiquitylating enzymes, which are responsible for removing ubiquitin from target proteins. By inhibiting DUBs, this compound prevents the deconjugation of ubiquitin chains, leading to a rapid and significant increase in the cellular pool of polyubiquitinated proteins.[1][2][3] This effect is not specific to a single DUB family; this compound has been shown to inhibit members of the Ubiquitin-Specific Protease (USP), Ubiquitin C-terminal Hydrolase (UCH), OTU deubiquitinase (OTU), and Machado-Josephin domain (MJD) families.[4][5] The inhibition is reversible, as DUB activity can be recovered upon dilution of the compound.

The accumulation of both K48- and K63-linked polyubiquitin chains disrupts protein homeostasis.[6] K48-linked chains are the canonical signal for proteasomal degradation, and their accumulation can overwhelm the proteasome, while K63-linked chains are involved in various signaling pathways, DNA repair, and trafficking. The global increase in ubiquitinated proteins is a primary trigger for the downstream cellular effects observed with this compound treatment.[1][7]

Downstream Cellular Effects

The acute disruption of protein turnover caused by this compound induces multiple cellular stress responses.

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of polyubiquitinated proteins is a potent inducer of ER stress.[1] This leads to the activation of the unfolded protein response (UPR), characterized by the upregulation of key stress markers such as GRP78 and CHOP, and the activation of IRE1 and caspase-4.[1] Prolonged ER stress ultimately triggers apoptosis.[1][8] this compound-induced apoptosis is further confirmed by the cleavage of caspase-3 and PARP, and can be quantified by Annexin V/PI staining.[1]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, providing a mechanism for its anti-proliferative effects. Depending on the cell line and context, this arrest occurs at either the G0/G1 or G2/M phase.[1][4] This effect is often associated with the upregulation of cell cycle inhibitors like p21.[1]

Autophagy Activation

As a compensatory mechanism to the overloaded UPS, cells treated with this compound activate the autophagic pathway.[7] This is characterized by the recruitment of LC3 and the ubiquitin-binding protein p62 to protein aggregates, indicating an attempt to clear the excess ubiquitinated proteins via lysosomal degradation.[7]

Off-Target Effect: DNA Topoisomerase II Poisoning

In addition to its role as a DUB inhibitor, this compound has been identified as a potent DNA topoisomerase II (TOP2) poison, with an efficacy similar to the well-known agent etoposide. This activity is observed at concentrations of 20 µM and higher.[4] this compound acts by trapping TOP2 (both TOP2A and TOP2B isoforms) in a covalent complex with DNA. This prevents the re-ligation of the DNA double-strand break that is a normal part of the TOP2 catalytic cycle, leading to the accumulation of DNA damage and genomic instability. This effect is a direct interaction with TOP2 and is independent of this compound's DUB inhibitory activity.[5] Researchers using this compound at concentrations approaching 20 µM should be aware of this confounding off-target effect.[4]

Quantitative Data

The inhibitory and cytotoxic activity of this compound has been quantified across various assays and cell lines.

Table 1: In Vitro DUB Inhibition by this compound

| Target DUB | EC50 (µM) | Reference |

|---|---|---|

| USP4 | 3.93 | [4] |

| USP8 | 4.9 | [4] |

| USP7 | 6.86 | [4] |

| USP2 | 7.2 | [4] |

| USP5 | 8.61 | [4] |

| General DUBs | 1 - 20 |[9] |

Table 2: Cellular Cytotoxicity of this compound

| Cell Line | Assay Duration | EC50 (µM) | Reference |

|---|---|---|---|

| HCT116 (Colon Cancer) | 72 hours | 6.3 - 6.5 | [6] |

| WI-38 (Normal Lung Fibroblast) | 72 hours | 5.3 | |

| JJ012 (Chondrosarcoma) | 24-48 hours | 2.5 - 5 | [1] |

| SW1353 (Chondrosarcoma) | 24-48 hours | 2.5 - 5 |[1] |

Experimental Protocols

Protocol for Assessing Protein Polyubiquitination by Western Blot

This protocol details the steps to treat cells with this compound and detect the accumulation of polyubiquitinated proteins.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293 or HCT-116) in 6-well plates and grow to 80-90% confluency.[1]

-

Prepare a 10 mM stock solution of this compound in DMSO and store at -80°C.

-

Treat cells with the desired concentration of this compound (typically 5-50 µM) for a specified time (e.g., 2, 4, or 24 hours). Include a DMSO-only vehicle control.[1]

-

-

Cell Lysis:

-

After treatment, wash cells once with ice-cold PBS and harvest by scraping.

-

Pellet cells by centrifugation (e.g., 1,500 x g for 5 minutes).

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 10% Glycerol) supplemented with a protease inhibitor cocktail.[1]

-

Crucially, add 50 µM this compound to the lysis buffer to inhibit DUB activity during sample preparation.

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel (e.g., 4-15% gradient gel) and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

-

Protocol for Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of viability.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0-50 µM) in fresh media for the desired time (e.g., 24, 48, or 72 hours). Include wells with media only (blank) and vehicle-treated cells (control).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[10]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully aspirate the media from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the blank reading.

-

Protocol for Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation:

-

Treat cells with this compound as described in the previous protocols.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) staining solution.[9]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]

-

Analyze the samples by flow cytometry as soon as possible (within 1 hour).

-

Data analysis will quadrant the cell population:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

-

References

- 1. lifesensors.com [lifesensors.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. kumc.edu [kumc.edu]

- 4. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. selleckchem.com [selleckchem.com]

- 7. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

PR-619 Deubiquitinating Enzyme Inhibitor: A Technical Guide

Introduction

PR-619, with the chemical name 2,6-diamino-3,5-dithiocyanopyridine, is a potent, reversible, and cell-permeable broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It has become a valuable tool for researchers in the fields of cell biology, cancer biology, and neurodegenerative diseases to investigate the roles of the ubiquitin-proteasome system in various cellular processes.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, cellular effects, and detailed experimental protocols for its use in research.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅N₅S₂ |

| Molecular Weight | 223.28 g/mol |

| Appearance | Light beige to yellow solid |

| Solubility | Soluble in DMSO |

| CAS Number | 2645-32-1 |

Mechanism of Action

This compound exerts its biological effects primarily through the non-selective inhibition of a wide range of DUBs.[6] DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function. By inhibiting DUBs, this compound leads to the accumulation of polyubiquitinated proteins within the cell.[4][7] This disruption of protein homeostasis triggers several downstream cellular stress responses.

It is important to note that this compound also exhibits off-target activity as a DNA topoisomerase II (TOP2) poison.[8][9] This means it stabilizes the TOP2-DNA cleavage complex, leading to DNA double-strand breaks.[8] This activity is independent of its DUB inhibitory function and should be considered when interpreting experimental results, especially at higher concentrations.[8]

Cellular Effects and Signaling Pathways

The accumulation of polyubiquitinated proteins and the induction of DNA damage by this compound trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress, apoptosis, and cell cycle arrest.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of DUBs by this compound disrupts the degradation of misfolded proteins, leading to their accumulation in the endoplasmic reticulum, a condition known as ER stress.[7][10] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[7] Key players in the UPR that are activated by this compound include IRE1, GRP78, and CHOP.[7] Prolonged or severe ER stress, however, can shift the UPR towards inducing apoptosis.[7]

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. PR 619 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lifesensors.com [lifesensors.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

PR-619: A Technical Guide to its Impact on Protein Turnover

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-619 is a potent, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs), which play a critical role in the ubiquitin-proteasome system (UPS). By preventing the removal of ubiquitin from substrate proteins, this compound leads to the accumulation of polyubiquitinated proteins, thereby disrupting protein turnover and impacting a multitude of cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on protein ubiquitination and degradation, and detailed protocols for key experimental assays. The information presented is intended to be a valuable resource for researchers investigating the UPS and for professionals in the field of drug development exploring the therapeutic potential of DUB inhibitors.

Introduction to this compound

This compound, with the chemical name 2,6-diaminopyridine-3,5-bis(thiocyanate), is a cell-permeable small molecule that has been widely used as a tool compound to study the roles of DUBs in various biological pathways. It exhibits inhibitory activity against several families of DUBs, including Ubiquitin-Specific Proteases (USPs), Ubiquitin C-terminal Hydrolases (UCHs), Ovarian Tumor Proteases (OTUs), and Machado-Josephin Domain Proteases (MJDs).[1][2] This broad specificity makes it a powerful tool for investigating the overall consequences of DUB inhibition on cellular function. However, it is important to note that at higher concentrations (above 20 µM), this compound can act as a potent DNA topoisomerase II (TOP2) poison, an off-target effect that should be considered when designing and interpreting experiments.[1]

Mechanism of Action and Impact on Protein Turnover

The primary mechanism of action of this compound is the inhibition of DUB activity. DUBs are responsible for removing ubiquitin moieties from proteins, a process that can rescue proteins from proteasomal degradation, regulate their activity, or alter their subcellular localization. By inhibiting DUBs, this compound leads to a global increase in the levels of polyubiquitinated proteins within the cell.[3][4] This accumulation of ubiquitinated proteins can have several downstream consequences, including:

-

Induction of Endoplasmic Reticulum (ER) Stress: The buildup of misfolded and ubiquitinated proteins can overwhelm the protein-folding capacity of the ER, leading to the unfolded protein response (UPR) and ER stress-related apoptosis.

-

Activation of Apoptosis: The cellular stress induced by the accumulation of ubiquitinated proteins and ER stress can trigger programmed cell death through caspase activation and PARP cleavage.

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, depending on the cell type and experimental conditions.[5]

-

Modulation of Autophagy: In response to the accumulation of protein aggregates resulting from DUB inhibition, cells may activate the autophagic pathway as a compensatory clearance mechanism.[6]

The overall impact of this compound on protein turnover is a shift towards protein degradation, as the removal of ubiquitin tags, which can act as a protective signal, is blocked. This can lead to the decreased stability and accelerated degradation of specific proteins, as has been observed for Smad4 in the context of renal fibrosis.[7]

Quantitative Data

The following tables summarize the quantitative data available for this compound's inhibitory activity against various DUBs and its cytotoxic effects on different cell lines.

Table 1: Inhibitory Activity of this compound against Deubiquitinating Enzymes

| Deubiquitinase | IC50 / EC50 (µM) |

| USP2 | 7.2 |

| USP4 | 3.93 |

| USP5 | 8.61 |

| USP7 | 6.86, 7.6±3.1 |

| USP8 | 4.9 |

| USP15 | Kd = 11.76 |

| JOSD2 | 1.17 |

| UCH-L3 | 2.95 |

| DEN1 | 5.0±1.2 |

| PLpro | 1.4±0.4 |

| SENP6 core | 2.37, 2.4±0.2 |

Data compiled from multiple sources.[2][8]

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | EC50 / IC50 (µM) | Assay Duration |

| HCT116 | Colorectal Carcinoma | 6.3, 6.5 | 72 hours |

| WI-38 | Normal Lung Fibroblast | 5.3 | 72 hours |

| T24 | Urothelial Carcinoma | Varies with duration (3-15 µM) | 24, 48, 72 hours |

| BFTC-905 | Urothelial Carcinoma | Varies with duration (3-15 µM) | 24, 48, 72 hours |

| T24/R | Cisplatin-Resistant Urothelial Carcinoma | Varies with duration (10-50 µM) | 24, 48 hours |

| JJ012 | Chondrosarcoma | Varies with duration (2.5-17.5 µM) | 24, 48 hours |

| SW1353 | Chondrosarcoma | Varies with duration (2.5-17.5 µM) | 24, 48 hours |

| OLN-t40 | Oligodendroglial | Cytotoxic at 7-10 µM | 24 hours |

Data compiled from multiple sources.[5][9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of this compound.

Western Blotting for Ubiquitinated Proteins

This protocol is designed to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)[4]

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10% Glycerol, 1 mM PMSF, and protease inhibitor cocktail.[4]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (4-20% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-ubiquitin antibody (e.g., Sigma, U5379)

-

Anti-β-actin antibody (e.g., Sigma, A5441)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 0-24 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in Lysis Buffer. It is recommended to add 50 µM this compound to the lysis buffer to inhibit DUB activity during sample preparation.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 25 µg) with Laemmli sample buffer and boil for 5-10 minutes.[4]

-

SDS-PAGE and Transfer: Separate the protein samples on a 4-20% gradient SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Cell Treatment: Treat the cells with a range of this compound concentrations for the desired time periods (e.g., 24, 48, 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as desired.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining:

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Cancer cell line of interest

-

Matrigel

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle for injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)[13]

-

Cisplatin (optional, for combination studies)[14]

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension into the flanks of the mice.[14]

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound and cisplatin combination).[14]

-

Administer this compound via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg/day).[7][13]

-

-

Monitoring and Data Collection:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on DUBs.

Caption: A general experimental workflow for studying the cellular effects of this compound.

Caption: Key signaling pathways impacted by the inhibition of deubiquitinating enzymes by this compound.

Conclusion

This compound is an invaluable tool for dissecting the complex roles of the ubiquitin-proteasome system in cellular physiology and disease. Its ability to induce the accumulation of polyubiquitinated proteins provides a powerful method for studying the consequences of impaired protein turnover. While its broad specificity and off-target effects at high concentrations necessitate careful experimental design and data interpretation, this compound remains a cornerstone for research in this field. This technical guide has provided a comprehensive overview of this compound, from its molecular mechanism to practical experimental protocols, to aid researchers in their investigations into the multifaceted world of protein ubiquitination.

References

- 1. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein deubiquitination by this compound activates the autophagic pathway in OLN-t40 oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. Cells | Free Full-Text | The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study [mdpi.com]

- 12. lifesensors.com [lifesensors.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

PR-619 Protocol for Cell Culture Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-619 is a potent, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs)[1][2]. By blocking the removal of ubiquitin from substrate proteins, this compound treatment leads to the accumulation of polyubiquitinated proteins within the cell, impacting various cellular processes[3][4]. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, summarizing its effects on signaling pathways and providing methodologies for key experiments.

Mechanism of Action

This compound inhibits multiple DUB subfamilies, including ubiquitin-specific proteases (USPs) and ubiquitin C-terminal hydrolases (UCHs)[4]. This non-selective inhibition leads to a global increase in protein ubiquitination, which can trigger several downstream cellular events[2][3]. A key consequence of this compound treatment is the induction of endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis[5]. Additionally, this compound has been shown to induce cell cycle arrest and modulate the stability of key regulatory proteins involved in cell survival and proliferation[1][5]. It is also important to note that at higher concentrations (20 µM and above), this compound can act as a DNA topoisomerase II (TOP2) poison, an activity that appears independent of its DUB inhibitory function.

Data Presentation

In Vitro Efficacy of this compound on Various Cell Lines

| Cell Line | Cancer Type | Effect | Effective Concentration | Incubation Time | Reference |

| T24, BFTC-905 | Bladder Urothelial Carcinoma | Cytotoxicity, Apoptosis, ER Stress, G0/G1 Arrest | 5 - 15 µM | 24 - 72 h | [5] |

| HCT116 | Colorectal Carcinoma | Cytotoxicity | EC50: 6.3 µM | 72 h | [2] |

| HEK293T | Human Embryonic Kidney | Increased Polyubiquitination | 20 - 150 µM | 0.5 - 20 h | [2] |

| K562 | Chronic Myelogenous Leukemia | TOP2 Poison Activity | 20 - 80 µM | Not Specified | |

| A549 | Non-small Cell Lung Cancer | Inhibition of Adhesion and Proliferation | Not Specified | Not Specified | [6] |

| H2373 | Mesothelioma | Inhibition of Adhesion and Proliferation | Not Specified | Not Specified | [6] |

| JJ012, SW1353 | Chondrosarcoma | Reduced Viability, Apoptosis, G0/G1 Arrest | 2.5 - 17.5 µM | 24 - 48 h | [7] |

| T24/R | Cisplatin-Resistant Bladder UC | Cytotoxicity, Apoptosis, G2/M Arrest | 10 - 45 µM | 24 - 48 h | [8][9] |

IC50/EC50 Values of this compound

| Cell Line | Assay | IC50/EC50 Value | Reference |

| USP4, USP8, USP7, USP2, USP5 | Cell-free DUB assay | EC50: 3.93, 4.9, 6.86, 7.2, 8.61 µM | [1] |

| HCT116 | Cell Viability | EC50: 6.3 µM | [2] |

| WI-38 | Cytotoxicity | EC50: 5.3µM | [3] |

| HCT116 | Cytotoxicity | EC50: 6.5µM | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on urothelial carcinoma and chondrosarcoma cells[5][7].

Materials:

-

This compound (reconstituted in DMSO to a 10 mM stock solution)[4]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 3-50 µM[5][8]. Include a DMSO-only vehicle control.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[5].

-

After incubation, add 100 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Ubiquitination and Apoptosis Markers

This protocol is based on methodologies used to assess protein ubiquitination and apoptosis in various cancer cell lines[5][7].

Materials:

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. For preserving ubiquitinated proteins, add 50 µM this compound to the lysis buffer[3].

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-Bcl-2, anti-cleaved-PARP, anti-GRP78, anti-CHOP, anti-caspase-4, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 5, 7.5, 10 µM) or DMSO for the desired time (e.g., 24 hours)[5].

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing this compound.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is derived from studies investigating this compound-induced apoptosis[5][8].

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 5, 7.5, 10 µM) or DMSO for 24 hours[5].

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Flow Cytometry for Cell Cycle Analysis

This protocol is based on the methodology used to study the effect of this compound on the cell cycle of urothelial carcinoma cells[5][10].

Materials:

-

This compound

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 7.5 µM) or DMSO for 24 or 48 hours[5][9].

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Mandatory Visualizations

Caption: this compound signaling pathways leading to apoptosis and cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. lifesensors.com [lifesensors.com]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vivo Use of PR-619 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PR-619, a broad-spectrum deubiquitinase (DUB) inhibitor, in various in vivo mouse models. The protocols detailed below are based on established research in oncology and fibrosis, offering a framework for investigating the therapeutic potential of DUB inhibition.

Introduction to this compound

This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes.[1][2][3] By inhibiting DUBs, this compound leads to the accumulation of polyubiquitinated proteins within cells, triggering cellular stress responses, cell cycle arrest, and apoptosis, making it a valuable tool for cancer research.[4][5][6] Furthermore, its impact on key signaling pathways, such as TGF-β, suggests its potential in studying and potentially treating fibrotic diseases.[7][8][9]

I. In Vivo Applications of this compound

This compound has been successfully employed in several preclinical mouse models to investigate its anti-tumor and anti-fibrotic properties.

A. Oncology: Xenograft Mouse Models

This compound has demonstrated efficacy in reducing tumor growth in xenograft models of urothelial carcinoma and chondrosarcoma.[4][5][10] It has been shown to enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin.[10][11][12]

Key findings:

-

Inhibition of tumor growth in urothelial carcinoma and chondrosarcoma xenografts.[4][5]

-

Synergistic anti-tumor effect when combined with cisplatin in urothelial carcinoma models.[10][11]

-

Induction of apoptosis and cell cycle arrest in cancer cells.[4][5]

-

Modulation of key cancer-related signaling pathways, including the suppression of c-Myc and Bcl-2, and inactivation of ERK and AKT.[11][13]

B. Fibrosis: Unilateral Ureteral Obstruction (UUO) Mouse Model

In a mouse model of renal fibrosis induced by unilateral ureteral obstruction, this compound has been shown to attenuate the progression of fibrosis.[7][8][9]

Key findings:

-

Downregulation of mesenchymal markers and extracellular matrix proteins.[7][14]

-

Suppression of Smad4 expression within the TGF-β signaling pathway.[7][8]

II. Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in mouse models based on published studies.

A. Urothelial Carcinoma Xenograft Model

This protocol is designed to assess the anti-tumor efficacy of this compound, alone or in combination with cisplatin, on urothelial carcinoma xenografts.

1. Materials:

-

This compound: Lyophilized powder

-

Vehicle: Dimethyl sulfoxide (DMSO) and/or saline

-

Cisplatin (if used in combination)

-

Cell Line: T24/R cisplatin-resistant human urothelial carcinoma cells[11]

-

Animals: 6 to 8-week-old male nude mice (e.g., BALB/cAnN.Cg-Foxn1nu/CrlNarl)[11]

2. Procedure:

-

Cell Preparation: Culture T24/R cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.[5][11]

-

Tumor Implantation: Subcutaneously inject 5 x 10^5 cells in a 200 µL volume into the flanks of the nude mice.[5]

-

Tumor Growth Monitoring: Allow the tumors to reach a volume of 150–200 mm³.[11] Measure tumor dimensions with calipers every few days and calculate the volume using the formula: (Length x Width²) / 2.

-

Treatment Groups: Divide the mice into the following treatment groups (n=5-8 mice per group):[11]

-

Vehicle control (Saline or DMSO)

-

This compound alone

-

Cisplatin alone

-

This compound and Cisplatin combination

-

-

Drug Preparation and Administration:

-

This compound: Prepare a stock solution in DMSO.[1][2] For administration, dilute the stock in saline to achieve the final dose. Administer this compound at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection.[10][15]

-

Cisplatin: Administer at a dose of 5 mg/kg, twice a week via i.p. injection.[11]

-

-

Treatment Duration: Continue the treatment for 28 to 36 days .[10][11]

-

Toxicity Monitoring: Monitor the body weight of the mice every 8 days to assess for any treatment-related toxicity.[5]

-

Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, volume, immunohistochemistry).

B. Chondrosarcoma Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor effects of this compound on chondrosarcoma xenografts.

1. Materials:

-

This compound

-

Vehicle: DMSO/saline

-

Cell Lines: JJ012 or SW1353 human chondrosarcoma cells[5][13]

-

Animals: Nude mice

-

Matrigel

2. Procedure:

-

Cell Preparation and Tumor Implantation: Follow the same procedure as described for the urothelial carcinoma model, using 5 x 10^5 JJ012 or SW1353 cells.[5]

-

Treatment Groups:

-

Vehicle control (DMSO/saline)

-

This compound

-

-

Drug Administration: Administer this compound at a dose of 10 mg/kg, twice daily via i.p. injection.[13]

-

Treatment Duration: Treat the mice for 48 days .[13]

-

Toxicity and Tumor Monitoring: Monitor body weight and tumor volume as described previously.

-

Endpoint: Excise tumors for further analysis.

C. Renal Fibrosis (Unilateral Ureteral Obstruction - UUO) Model

This protocol is for inducing renal fibrosis and assessing the therapeutic effect of this compound.

1. Materials:

-

This compound

-

Vehicle: DMSO

-

Animals: 8-week-old male C57BL/6J mice[8]

2. Procedure:

-

Surgical Induction of UUO: Anesthetize the mice and, under sterile conditions, perform a laparotomy to expose the left ureter. Ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control. Sham-operated mice undergo the same surgical procedure without ureteral ligation.

-

Treatment Groups:

-

Sham-operated + Vehicle

-

UUO + Vehicle

-

UUO + this compound

-

-

Drug Administration: Immediately after the UUO surgery, begin intraperitoneal administration of either vehicle (DMSO) or this compound. Administer this compound at a dose of 100 µg per mouse, once a day .[7][16]

-

Treatment Duration: Continue the daily injections for 7 days .[7][9]

-

Endpoint: After 7 days, euthanize the mice and harvest the kidneys for histological (e.g., H&E, Masson's trichrome staining) and molecular (e.g., Western blot, qRT-PCR) analyses to assess the degree of fibrosis.[8][14][16]

III. Data Presentation

The following tables summarize quantitative data from in vivo studies using this compound.

Table 1: Summary of this compound In Vivo Efficacy in Oncology Mouse Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Outcome | Reference |

| Urothelial Carcinoma | T24/R | Nude | 10 mg/kg/day | Intraperitoneal | 36 days | Enhanced anti-tumor effect of cisplatin | [11] |

| Urothelial Carcinoma | T24 & BFTC-905 | Nude | 10 mg/kg/day | Intraperitoneal | 28 days | Inhibited tumor growth | [10] |

| Chondrosarcoma | JJ012 & SW1353 | Nude | 10 mg/kg (twice daily) | Intraperitoneal | 48 days | Significantly inhibited tumor growth | [13] |

Table 2: Summary of this compound In Vivo Efficacy in a Renal Fibrosis Mouse Model

| Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Outcome | Reference |

| Unilateral Ureteral Obstruction (UUO) | C57BL/6J | 100 µ g/mouse/day | Intraperitoneal | 7 days | Attenuated renal fibrosis and suppressed Smad4 expression | [7][8] |

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for in vivo studies.

References

- 1. lifesensors.com [lifesensors.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction [ideas.repec.org]

- 10. mdpi.com [mdpi.com]

- 11. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction | PLOS One [journals.plos.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction | PLOS One [journals.plos.org]

PR-619 Application Notes: A Guide to Inhibiting Deubiquitinating Enzymes in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PR-619, a broad-spectrum, reversible inhibitor of deubiquitinating enzymes (DUBs). This document details the effective concentrations for cellular applications, protocols for key experiments, and the underlying mechanism of action to guide researchers in utilizing this compound as a tool to study the role of ubiquitination in various cellular processes.

Mechanism of Action

This compound is a cell-permeable, non-selective, and reversible inhibitor of DUBs, belonging to the pyridinamine class.[1] It effectively inhibits multiple DUB subfamilies, including ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), and Machado-Josephin domain proteases (MJDs).[2][3] By blocking the removal of ubiquitin from substrate proteins, this compound treatment leads to the accumulation of polyubiquitinated proteins within the cell.[1][3] This accumulation can trigger various downstream cellular events, including the activation of autophagy, induction of Endoplasmic Reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[1][4][5] It is crucial to note that while this compound does not directly inhibit proteasome activity, it may have an indirect effect as ubiquitin removal is a prerequisite for protein degradation by the proteasome.[6][7]

A significant off-target effect has been identified: at concentrations of 20 µM and above, this compound acts as a potent DNA topoisomerase II (TOP2) poison, inducing DNA double-strand breaks.[2][8] This dual activity necessitates careful consideration of the concentrations used in cell-based studies to distinguish between effects stemming from DUB inhibition versus TOP2 poisoning.[2][8]

Data Presentation: Effective Concentrations and Cytotoxicity

The optimal concentration of this compound is highly dependent on the cell line, treatment duration, and the specific biological question. Below are summarized tables of in vitro (cell-free) enzyme inhibition data and effective concentrations observed in various cell-based assays.

Table 1: In Vitro (Cell-Free) IC50/EC50 Values of this compound Against Various DUBs

| Target DUB | IC50/EC50 (µM) |

| JOSD2 | 1.17[1][9] |

| SENP6 core | 2.37[1][9] |

| UCH-L3 | 2.95[1][9] |

| USP4 | 3.93[1][4] |

| USP8 | 4.90[1][4] |

| DEN1 | 4.98[9] |

| USP7 | 6.86[4] |

| USP2 | 7.2[4] |

| USP5 | 8.61[4] |

| PLpro | 14.2[9] |

Table 2: Recommended Concentration Ranges for Cellular Assays

| Application | Cell Line | Concentration Range (µM) | Treatment Time | Observed Effect |

| DUB Inhibition | HEK293T | 20 - 150 | 0.5 - 20 h | Increased polyubiquitination.[1] |

| OLN-t40 | 7 - 12.5 | 24 h | Increased ubiquitinated proteins.[6] | |

| HEK293 | 50 | 2 h | Increased polyubiquitinated proteins. | |

| General Use (Lysis Buffer) | 50 | N/A | Maximal inhibition of DUB activity during lysis.[7] | |

| Cytotoxicity / Apoptosis | HCT116 | EC50: 6.3 - 6.5 | 72 h | Cell death.[1][7] |

| WI-38 | EC50: 5.3 | 72 h | Cell death.[7] | |

| OLN-t40 | 7 - 10 | 24 h | Concentration-dependent cytotoxicity.[4][6] | |

| Urothelial Carcinoma (T24/R) | 10 - 45 | 48 h | Inhibition of cell viability.[10][11] | |

| Urothelial Carcinoma (T24, BFTC-905) | 5 - 10 | 24 h | Apoptosis induction.[12] | |

| Chondrosarcoma (JJ012, SW1353) | 2.5 - 5 | 48 h | Apoptosis induction.[5] | |

| Cell Cycle Arrest | Urothelial Carcinoma (T24, BFTC-905) | 7.5 | 24 h | G0/G1 arrest.[13][12] |

| Urothelial Carcinoma (T24/R) | 20 | 48 h | G2/M arrest.[10][11][14] |

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is supplied as a lyophilized powder.[3] To prepare a 10 mM stock solution, reconstitute 1 mg of the powder in 0.45 mL of DMSO.[3] Alternatively, 5 mg can be dissolved in 2.24 mL of DMSO.[15]

-

Solubilization: To ensure complete dissolution, warm the tube at 37°C for 10 minutes and/or vortex or sonicate briefly.[6]

-

Storage: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[4][15]

Protocol 2: General Protocol for Cellular Treatment

The following workflow outlines the general steps for treating cultured cells with this compound to assess its effects on DUB inhibition and downstream cellular processes.

Caption: General experimental workflow for treating cultured cells with this compound.

Protocol 3: Assessing DUB Inhibition via Western Blot

This protocol is designed to detect the accumulation of polyubiquitinated proteins following this compound treatment.

-

Cell Lysis: After treatment (Protocol 2), wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors and 50 µM this compound to inhibit DUB activity during sample preparation.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel.[7] Following electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in high-molecular-weight smears in this compound-treated lanes compared to the vehicle control indicates successful DUB inhibition.

Protocol 4: Cell Viability (MTT Assay)

-

Cell Treatment: Seed cells in a 96-well plate. After attachment, treat with a dose range of this compound (e.g., 1-50 µM) and a vehicle control for the desired time (e.g., 24, 48, 72 hours).[10][13]

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvest: Treat cells in 6-well plates with this compound as desired.[10] Harvest both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Muse® Annexin V and Dead Cell Kit).[10][13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the effect of this compound on apoptosis induction.

Signaling Pathway Visualization

Inhibition of DUBs by this compound leads to a global increase in protein ubiquitination, which can trigger cellular stress responses and apoptotic pathways.

Caption: this compound inhibits DUBs, causing poly-Ub protein accumulation and cellular stress.

By providing these detailed notes, tables, and protocols, we aim to equip researchers with the necessary information to effectively use this compound for investigating the critical roles of deubiquitination in health and disease. Always optimize concentrations and treatment times for your specific cell model and experimental goals.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. lifesensors.com [lifesensors.com]

- 8. researchgate.net [researchgate.net]

- 9. adooq.com [adooq.com]

- 10. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. lifesensors.com [lifesensors.com]

PR-619 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-619 is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It acts on a wide range of DUBs, including members of the ubiquitin-specific protease (USP) and ubiquitin C-terminal hydrolase (UCH) subfamilies, with an EC50 typically in the low micromolar range (1-20 µM) in cell-free assays.[1] By inhibiting DUBs, this compound prevents the removal of ubiquitin from substrate proteins, leading to the accumulation of polyubiquitinated proteins within the cell.[2][4][5] This disruption of ubiquitin homeostasis can trigger various cellular responses, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis, making it a valuable tool for studying the ubiquitin-proteasome system and as a potential anti-cancer agent.[5][6][7] Notably, this compound does not directly inhibit proteasome activity.[2][3]

Physicochemical Properties and Solubility

This compound is typically supplied as a light beige to yellow solid powder.[8] It is crucial to understand its solubility to prepare accurate stock solutions for experiments.

| Property | Value | Citations |

| Molecular Formula | C₇H₅N₅S₂ | [2][3][5][8] |

| Molecular Weight | 223.28 g/mol | [1][3][8] |

| Solubility in DMSO | ≥10 mM (e.g., 2.23 mg/mL) to 100 mM | [1][2][3][8][9] |

| Solubility in Water | Insoluble | [1][9] |

| Solubility in Ethanol | Insoluble | [1][9] |

Note: The solubility in DMSO can vary between suppliers. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]

Signaling Pathway of this compound Action

This compound inhibits deubiquitinating enzymes (DUBs), which are responsible for removing ubiquitin chains from proteins. This inhibition leads to an accumulation of polyubiquitinated proteins. The cell interprets this accumulation as a sign of stress, which can activate pathways leading to apoptosis and cell cycle arrest.

Caption: Mechanism of action for the DUB inhibitor this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for cell culture experiments.

Materials:

-

This compound powder (MW: 223.28 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculation: To prepare a 10 mM stock solution, you will dissolve 2.23 mg of this compound in 1 mL of DMSO. A common method is to reconstitute 1 mg of powder in 0.45 mL of DMSO.[5]

-

Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[9]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]

-

Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[4][11] For short-term use (up to one week), aliquots can be stored at -20°C.[10][11]

In Vitro DUB Inhibition Assay (Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory activity of this compound against a specific recombinant DUB enzyme.

Materials:

-

Recombinant DUB enzyme

-

DUB assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol)[1][10]

-

This compound serial dilutions

-

Fluorogenic DUB substrate (e.g., Ub-PLA₂ and NBD C6-HPC)[1][10]

-

N-ethylmaleimide (NEM) as a positive control for inhibition[1][10]

-

96-well plate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant DUB enzyme to the desired concentration in cold DUB assay buffer.

-

Plate Setup: Add the DUB assay buffer to all wells. Then add this compound serial dilutions, vehicle control (DMSO), and positive control (NEM) to their respective wells.

-

Pre-incubation: Add the diluted enzyme to the wells. Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][10]

-

Reaction Initiation: Add the fluorogenic DUB substrate to all wells to start the reaction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at room temperature.[1][10] The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

Data Analysis: Determine the initial reaction rates (slopes of the linear phase of fluorescence increase). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.[1]

Cell-Based Assay: Detection of Polyubiquitin Accumulation via Western Blot

This protocol details how to treat cells with this compound and detect the resulting accumulation of polyubiquitinated proteins.

Caption: Experimental workflow for detecting this compound-induced polyubiquitination.

Materials:

-

Cell line of interest (e.g., HEK293, HCT116)[4]

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is recommended to add 50 µM this compound to the lysis buffer to protect polyubiquitinated proteins from DUBs post-lysis.[4][12]

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibody: anti-Ubiquitin

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 80-90% confluency.[4]

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., 20-150 µM) and a vehicle control (e.g., 0.5% DMSO) for a specified time (e.g., 2 to 24 hours).[1][4] The optimal concentration and duration should be determined empirically for each cell line.[4][12]

-

Cell Harvest and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add supplemented cell lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: The accumulation of polyubiquitinated proteins will appear as a high-molecular-weight smear in the this compound-treated lanes.[4] Strip and re-probe the blot with a loading control antibody (e.g., β-actin) to ensure equal protein loading.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. PR 619, DUB inhibitor (CAS 2645-32-1) | Abcam [abcam.com]

- 3. PR 619 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 4. lifesensors.com [lifesensors.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DUB Inhibitor V, this compound [sigmaaldrich.com]

- 9. apexbt.com [apexbt.com]

- 10. This compound | 2,6-Diamino-3,5-dithiocyanopyridine | inhibit DUB | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lifesensors.com [lifesensors.com]

Application Notes and Protocols for Investigating DUBs in Specific Pathways using PR-619

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-619 is a potent, broad-spectrum, and reversible deubiquitinating enzyme (DUB) inhibitor. Its cell-permeable nature makes it an invaluable tool for studying the role of ubiquitination in various cellular processes. This compound inhibits multiple DUBs from different families, including ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTU), and Machado-Josephin domain proteases (MJD). This broad specificity allows for the global investigation of deubiquitination in cellular pathways. These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, specific signaling pathways such as NF-κB and p53, and the induction of cellular stress responses like apoptosis and autophagy.

Mechanism of Action

This compound functions by reversibly inhibiting the catalytic activity of a wide range of DUBs. This inhibition leads to the accumulation of polyubiquitinated proteins within the cell, which can trigger various downstream cellular events. The accumulation of these ubiquitinated proteins can lead to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis. Furthermore, this compound has been shown to activate the autophagic pathway as a cellular response to the accumulation of protein aggregates.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Various Deubiquitinating Enzymes

| DUB Target | IC50/EC50 (µM) | Assay Type | Reference |

| USP2 | 7.2 | Cell-free | |

| USP4 | 3.93 | Cell-free | |

| USP5 | 8.61 | Cell-free | |

| USP7 | 6.86 | Cell-free | |

| USP8 | 4.9 | Cell-free | |

| USP10 | - | - | |

| USP14 | - | - | |

| USP15 | 8.23 | Cell-free | |

| USP20 | 5.10 | Cell-free | |

| USP21 | - | - | |

| USP28 | 6.24 | Cell-free | |

| USP47 | - | - | |

| UCH-L1 | - | - | |

| UCH-L3 | - | - | |

| OTUB1 | - | - | |

| A20 (TNFAIP3) | - | - | |

| CYLD | - | - | |

| JOSD2 | - | - | |

| ATXN3 | - | - | |

| BAP1 | - | - |

Table 2: Cellular Effects of this compound in Various Cell Lines

| Cell Line | Effect | EC50 (µM) | Assay | Reference |

| HCT116 | Cytotoxicity | 6.3 | Cell Viability | |

| HEK293T | Cytotoxicity | 7.49 | Cell Viability | |

| T24 | Cytotoxicity | ~5-10 | MTT | |

| BFTC-905 | Cytotoxicity | ~5-10 | MTT | |

| A549 | Inhibition of Proliferation | - | ECIS | |

| H2373 | Inhibition of Proliferation | - | ECIS | |

| JJ012 | Apoptosis | 2.5 - 5 | Flow Cytometry | |

| SW1353 | Apoptosis | 2.5 - 5 | Flow Cytometry | |

| OLN-t40 | Autophagy Induction | 9 | Western Blot (LC3) |

Mandatory Visualizations

Figure 1: General workflow of this compound action.

Figure 2: this compound mediated dysregulation of the NF-κB signaling pathway.

Figure 3: this compound mediated dysregulation of the p53 signaling pathway.

Experimental Protocols

Protocol 1: In Vitro DUB Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on the activity of a specific recombinant DUB enzyme.

Materials:

-

Recombinant DUB enzyme of interest

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

This compound stock solution (10 mM in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final concentrations should typically range from 0.1 µM to 100 µM.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Add 25 µL of the recombinant DUB enzyme (e.g., 10 nM final concentration) to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the ubiquitin-AMC substrate (e.g., 100 nM final concentration) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at kinetic intervals (e.g., every 2 minutes for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30 minutes).

-

Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Final concentrations may range from 1 µM to 50 µM.

-

Remove the old medium and add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 3: Western Blot Analysis of Polyubiquitinated Proteins

This protocol is used to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and 50 µM this compound.

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat milk or BSA in TBST

-

Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for a specified time (e.g., 2, 4, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them in Lysis Buffer containing this compound.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-